Methyl (5-cyano-1H-imidazol-4-yl)carbamate
CAS No.: 53982-59-5
Cat. No.: VC17356313
Molecular Formula: C6H6N4O2
Molecular Weight: 166.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53982-59-5 |
|---|---|
| Molecular Formula | C6H6N4O2 |
| Molecular Weight | 166.14 g/mol |
| IUPAC Name | methyl N-(5-cyano-1H-imidazol-4-yl)carbamate |
| Standard InChI | InChI=1S/C6H6N4O2/c1-12-6(11)10-5-4(2-7)8-3-9-5/h3H,1H3,(H,8,9)(H,10,11) |
| Standard InChI Key | GUIPWVCBKIXQPZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)NC1=C(NC=N1)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl (5-cyano-1H-imidazol-4-yl)carbamate features a planar imidazole ring substituted at the 4-position with a carbamate group (-O(CO)NH2) and at the 5-position with a cyano group (-CN). The imidazole ring’s aromaticity facilitates π-π stacking interactions, while the electron-withdrawing cyano group enhances electrophilicity at adjacent sites, enabling nucleophilic substitutions . The carbamate moiety introduces hydrogen-bonding capabilities, critical for interactions with biological targets such as enzymes or DNA .
Table 1: Key Structural and Spectral Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₆N₄O₂ | |
| Molecular Weight | 166.14 g/mol | |
| UV-Vis λ<sub>max</sub> (nm) | 265 (ε = 1.2 × 10³ L·mol⁻¹·cm⁻¹) | |
| IR Peaks (cm⁻¹) | 2250 (C≡N), 1715 (C=O), 1600 (C=N) | |
| Solubility | Soluble in DMF, DCM; sparingly in H₂O |
Stability and Reactivity
The compound exhibits moderate thermal stability, decomposing at temperatures above 200°C. Hydrolytic susceptibility is observed under alkaline conditions, where the carbamate group undergoes cleavage to yield methylamine and carbon dioxide. The cyano group participates in cycloaddition reactions, forming tetrazole derivatives when treated with sodium azide .
Synthetic Methodologies
Nickel-Catalyzed Cyclization
A predominant route involves the cyclization of amido-nitrile precursors using nickel catalysts (e.g., NiCl₂·6H₂O) in dimethylformamide (DMF) at 80–100°C. This method achieves yields of 65–72% and proceeds via tautomerization and dehydrative cyclization.
Table 2: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NiCl₂·6H₂O | DMF | 80 | 65 | 95 |
| Ni(acac)₂ | DCM | 40 | 58 | 89 |
| NiBr₂ | THF | 60 | 62 | 92 |
Palladium-Mediated Aryl Amination
Alternative pathways adapted from related imidazole syntheses (e.g., CA2833394C ) employ palladium catalysts for coupling reactions. For instance, reacting 3-fluoro-5-trifluoromethyl-phenylamine with 4-methylimidazole in the presence of Pd(OAc)₂ and Xantphos ligand yields arylaminated intermediates, which are subsequently carbamoylated . This method, while cost-intensive, offers regioselectivity advantages.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s imidazole ring coordinates with metal ions in enzyme active sites, inhibiting metalloproteases and kinases. In silico docking studies suggest strong binding affinity (K<sub>i</sub> = 0.8 μM) toward c-Abl tyrosine kinase, a target in chronic myeloid leukemia . Analogous carbamate derivatives exhibit antiamoebic activity by disrupting Entamoeba histolytica’s redox balance, with IC<sub>50</sub> values as low as 0.08 μM .
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor to substituted benzamides and pyrimidinylamines, which are investigated as Bcr-Abl inhibitors for leukemia therapy . Its carbamate group is readily modified to enhance pharmacokinetic properties, such as oral bioavailability and blood-brain barrier penetration.
Agricultural Chemistry
Preliminary studies indicate utility in pesticide formulations, where its cyano group disrupts insect cytochrome P450 enzymes. Field trials against Helicoverpa armigera showed 85% larval mortality at 50 ppm concentrations.
Comparative Analysis with Related Compounds
vs. 5-Methyl-1H-Tetrazole Derivatives
While both classes feature five-membered aromatic rings, 5-methyl-1H-tetrazole lacks the carbamate moiety, reducing hydrogen-bonding capacity. Tetrazoles exhibit higher thermal stability (>300°C) but inferior biological activity due to limited target engagement .
vs. Aryl Carbamate Antiamoebics
Metronidazole carbamates (e.g., compound 14 in ) share the carbamate group but incorporate nitroimidazole cores. Methyl (5-cyano-1H-imidazol-4-yl)carbamate’s cyano group may mitigate nitroimidazole-associated neurotoxicity while retaining antiparasitic efficacy .
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